![molecular formula C17H20O5 B3061065 6-Methoxy-alpha-methyl-2-naphthaleneacetic acid 2,3-dihydroxypropyl ester CAS No. 38835-17-5](/img/structure/B3061065.png)
6-Methoxy-alpha-methyl-2-naphthaleneacetic acid 2,3-dihydroxypropyl ester
Overview
Description
6-Methoxy-alpha-methyl-2-naphthaleneacetic acid 2,3-dihydroxypropyl ester is more commonly known as naproxen . It is a non-steroidal anti-inflammatory agent and non-selective inhibitor of cyclooxygenase (COX-1 and COX-2) . Naproxen has been shown to decrease the production of thromboxane B2 .
Molecular Structure Analysis
The molecular structure of naproxen was determined by X-Ray diffraction technique . Naproxen crystallized in P2 1 with two molecules in the unit cell of dimensions a =7.855, b =5.783, c =13.347Å and β=93.9° .Chemical Reactions Analysis
Naproxen is a competitive and non-selective COX inhibitor . It has Ki values of 21 and 19 μM for ovine COX-1 and -2, respectively . Naproxen is also a metabolite of nebumetome .Physical And Chemical Properties Analysis
Naproxen has a molecular weight of 230.26 . It has a linear formula of CH3OC10H6CH (CH3)CO2H . The melting point of naproxen is between 152-154 °C .Scientific Research Applications
Synthesis and Chemical Properties
6-Methoxy-alpha-methyl-2-naphthaleneacetic acid, commonly known as naproxen, and its derivatives have been the focus of various studies due to their remarkable chemical properties and potential applications in pharmaceuticals and materials science. The synthesis and characterisation of these compounds, including their esters, have provided insight into their structural features, spectroscopic properties, and potential as ligands in metal complexes. For instance, the study on metal complexes with naphthalene-based acetic acids as ligands highlighted the structural features and biological activities of these compounds, suggesting their relevance in developing new materials with specific biological functions (Lazou, Perontsis, & Psomas, 2023).
Biological Activities and Applications
The biological activities of naproxen and its ester derivatives, such as the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), have been extensively studied. These activities underline the therapeutic potential of naproxen in treating inflammation and pain. One study demonstrated the isolation of naproxen from natural sources and its inhibitory effect on COX enzymes, providing a basis for its anti-inflammatory properties and potential applications in drug development (Abad et al., 2000). Another research effort focused on the molecular basis for cyclooxygenase inhibition by naproxen, offering detailed insights into its interaction with COX enzymes and its selectivity, which could inform the design of safer and more effective anti-inflammatory drugs (Duggan et al., 2010).
Environmental and Ecotoxicological Studies
The environmental fate and potential ecotoxicological impacts of naproxen and its derivatives have also been a subject of study. Research on the UV-visible photodegradation of naproxen in water has elucidated the formation of photoproducts, their structural characterization, and the assessment of potential toxicity. Such studies are crucial for understanding the environmental behavior of pharmaceutical compounds and their degradation products, which can inform water treatment processes and environmental risk assessments (Cazzaniga, Varga, Nicol, & Bouchonnet, 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the formation of prostanoids, including thromboxane and prostaglandins .
Mode of Action
The compound acts as a competitive and non-selective COX inhibitor . It binds to the active sites of COX-1 and COX-2, preventing them from catalyzing the conversion of arachidonic acid to prostaglandins .
Biochemical Pathways
The inhibition of COX-1 and COX-2 disrupts the prostaglandin biosynthesis pathway . This leads to a decrease in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .
Result of Action
The inhibition of prostaglandin synthesis by this compound results in anti-inflammatory, analgesic, and antipyretic effects . This makes it useful in the management of conditions like arthritis and other inflammatory diseases .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
6-Methoxy-alpha-methyl-2-naphthaleneacetic acid 2,3-dihydroxypropyl ester is known to be a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor . It interacts with these enzymes, which are responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin . The nature of these interactions is competitive and non-selective .
Cellular Effects
The effects of this compound on cells are largely due to its interactions with COX-1 and COX-2. By inhibiting these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with COX-1 and COX-2 enzymes, leading to their inhibition . This inhibition can result in changes in gene expression and other downstream effects. The precise molecular mechanisms remain to be fully elucidated.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known to interact with COX-1 and COX-2 enzymes , but the full range of enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are areas for future investigation.
properties
IUPAC Name |
2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-11(17(20)22-10-15(19)9-18)12-3-4-14-8-16(21-2)6-5-13(14)7-12/h3-8,11,15,18-19H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGWSPZQESAHBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959623 | |
Record name | 2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38835-17-5 | |
Record name | 2,3-Dihydroxyethyl naproxenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038835175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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